![molecular formula C17H14N2O4 B8135363 Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B8135363.png)
Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity:
- Esters of 2-methyl-1,8-naphthyridine-3-carbazide show promising antimicrobial activity against various bacteria and fungi (Ramesh & Sreenivasulu, 2004).
- Ethyl and butyl esters of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid protect mice from Escherichia coli and other gram-negative bacteria (Santilli, Scotese, & Yurchenco, 1975).
- N-(1,8-naphthyridin-7-yl)-methylenamine derivatives exhibit in vitro antibacterial activity against various bacteria (Nishigaki, Mizushima, & Senga, 1977).
Gastric Antisecretory Properties:
- Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid show potent gastric antisecretory properties, with certain compounds being more effective than cimetidine (Santilli, Scotese, Bauer, & Bell, 1987).
Synthesis of Novel Compounds:
- Substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines have been synthesized from ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (Plisson & Chenault, 2001).
- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate serves as a novel synthetic intermediate (Kiely, 1991).
Luminescence and Synthesis:
- Methyl hexahydrobenzo[a]acridine-9- and -[c]acridine-10-carboxylates exhibit spectral luminescence properties with potential applications in organic synthesis and catalysis (Kozlov et al., 2010).
Benzylation of Alcohols:
- A stable, bench-stable pyridinium salt has been developed for efficiently converting alcohols into benzyl ethers (Poon & Dudley, 2006).
properties
IUPAC Name |
methyl 2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-17(21)14-10-13-8-5-9-18-15(13)19(16(14)20)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBJEDDYFHDTDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=CC=C2)N(C1=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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